molecular formula C28H25FN2O5 B2711077 N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 902292-68-6

N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2711077
CAS No.: 902292-68-6
M. Wt: 488.515
InChI Key: DXGRXHYHZSYLOL-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic acetamide derivative featuring a dihydroquinolinone core substituted with a 3,4-dimethylbenzoyl group at position 3 and a 6-fluoro moiety. This compound is part of a broader class of N-substituted acetamides known for their diverse biological activities, including anticonvulsant, antimicrobial, and receptor-binding capabilities . The dihydroquinolinone scaffold is critical for interactions with biological targets, while the substituents modulate electronic and steric properties, influencing solubility, bioavailability, and target affinity .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN2O5/c1-16-5-6-18(11-17(16)2)27(33)22-14-31(24-10-7-19(29)12-21(24)28(22)34)15-26(32)30-23-9-8-20(35-3)13-25(23)36-4/h5-14H,15H2,1-4H3,(H,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGRXHYHZSYLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=C(C=C(C=C4)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound with potential pharmacological applications. Its structure suggests a complex interaction with biological systems, particularly in the context of anti-cancer and neuroprotective activities. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline core substituted with several functional groups that may influence its biological activity. The molecular formula is C26H25FN2O4C_{26}H_{25}FN_{2}O_{4} and it has a molecular weight of approximately 443.5 g/mol. The presence of fluorine and methoxy groups is significant as they can enhance lipophilicity and alter receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Inhibition of Enzymes : Preliminary studies suggest that this compound may inhibit key enzymes involved in cancer progression, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibitors of these enzymes are critical in treating neurodegenerative diseases like Alzheimer's disease .

Antiproliferative Activity

Several studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Mechanism
MDA-MB-231 (breast cancer)48.7Induction of apoptosis
A549 (lung cancer)45.4Cell cycle arrest
HeLa (cervical cancer)71.9Inhibition of DNA synthesis

These results indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, suggesting its potential as an anticancer agent.

Neuroprotective Effects

Research has also indicated that this compound may possess neuroprotective properties. In vitro studies demonstrated its ability to protect neuronal cells from oxidative stress-induced apoptosis. This effect is likely mediated through the modulation of cholinergic signaling pathways due to its AChE inhibitory activity .

Case Studies

In a notable study involving Alzheimer’s disease models, compounds structurally similar to this compound were shown to improve cognitive function and reduce amyloid plaque accumulation in neuronal cultures . This highlights the potential for this compound in developing therapeutic strategies for neurodegenerative diseases.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Substituents (R1, R2, R3) Molecular Weight (g/mol) Reference
Target Compound Dihydroquinolinone R1: 3,4-dimethylbenzoyl; R2: 6-F; R3: 2,4-dimethoxyphenyl ~495.5*
N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide Dihydroquinolinone R1: 4-methylbenzoyl; R2: 6-F; R3: 3,4-difluorophenyl ~481.4
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazolinone R1: 2,4-dichlorophenylmethyl; R2: N/A ~406.2
N-(3,4-dimethylphenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.4]non-1-en-4-yl]acetamide Diazaspiro[4.4]nonene R1: 4-F-phenyl; R2: N/A; R3: 3,4-dimethylphenyl ~463.5

*Estimated based on structural similarity.

Research Findings and Mechanistic Insights

Substituent Position Matters: The 6-fluoro substituent in the target compound likely enhances electron-withdrawing effects, stabilizing the enolate form of the 4-oxo group, which is critical for interactions with metal ions in enzyme active sites .

Steric vs.

Methoxy Groups Improve Pharmacokinetics : The 2,4-dimethoxyphenylacetamide side chain increases water solubility compared to chlorophenyl analogs, as seen in and , where chloro groups improve lipophilicity but reduce bioavailability .

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